2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a dioxolane ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Methoxyphenyl Group: This step involves the alkylation of the thiazole ring with a methoxyphenylmethyl halide.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with ethylamine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole ring, in particular, is of interest due to its prevalence in many pharmacologically active compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxolan-2-yl)-N-methyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide
- 2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-hydroxyphenyl)methyl]-1,3-thiazole-5-carboxamide
Uniqueness
The unique combination of the dioxolane ring, thiazole ring, and methoxyphenyl group in 2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide distinguishes it from similar compounds. This structural arrangement may confer unique chemical reactivity and biological activity, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(11-12-4-6-13(21-2)7-5-12)16(20)14-10-18-15(24-14)17-22-8-9-23-17/h4-7,10,17H,3,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSOWPXBCSZGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)C(=O)C2=CN=C(S2)C3OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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